molecular formula C6H18Cl2Si3 B3053187 Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- CAS No. 5181-42-0

Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl-

Cat. No.: B3053187
CAS No.: 5181-42-0
M. Wt: 245.37 g/mol
InChI Key: NBCRIQUCROAGJT-UHFFFAOYSA-N
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Description

Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- is an organosilicon compound with the molecular formula C6H18Cl2Si3 It is known for its unique structure, which includes three silicon atoms bonded in a linear arrangement, with two chlorine atoms and six methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- typically involves the reaction of chlorosilanes with methylsilanes under controlled conditions. One common method is the reaction of hexamethyldisilane with dichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl-.

Chemical Reactions Analysis

Types of Reactions

Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form silanes with different oxidation states.

    Oxidation Reactions: It can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of chlorine atoms.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the compound.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed for oxidation.

Major Products Formed

    Substitution Reactions: The major products are substituted silanes with various functional groups.

    Reduction Reactions: The products include lower oxidation state silanes.

    Oxidation Reactions: The products are typically silanols or siloxanes.

Scientific Research Applications

Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Research is ongoing into its use in medical imaging and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as silicones and polymers, and in the electronics industry for the fabrication of semiconductors.

Mechanism of Action

The mechanism of action of Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in substitution reactions, where the chlorine atoms are replaced by other groups, altering the chemical properties of the resulting compounds.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Another organosilicon compound with similar applications but different reactivity due to the absence of chlorine atoms.

    Tetrakis(trimethylsilyl)silane: A compound with four trimethylsilyl groups, used in similar applications but with different chemical properties.

    1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: A closely related compound with a similar structure but different substitution pattern.

Uniqueness

Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- is unique due to its specific arrangement of chlorine and methyl groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

dichloro-bis(trimethylsilyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Cl2Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRIQUCROAGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510576
Record name 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-42-0
Record name 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl-
Reactant of Route 2
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl-
Reactant of Route 3
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl-

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